Bis(1-methyltridecyl)hydroquinone
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Overview
Description
Bis(1-methyltridecyl)hydroquinone is a heterocyclic organic compound with the molecular formula C34H62O2 and a molecular weight of 502.85488 g/mol . It is also known by its IUPAC name, 2,5-di(tetradecan-2-yl)benzene-1,4-diol . This compound is characterized by the presence of two hydroquinone groups substituted with 1-methyltridecyl chains.
Preparation Methods
The synthesis of hydroquinone derivatives, including bis(1-methyltridecyl)hydroquinone, can be achieved through various methods. One common approach is the Thiele-Winter acetoxylation, which involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst . The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions. These intermediates are subsequently oxidized to form the desired hydroquinone compounds .
Chemical Reactions Analysis
Bis(1-methyltridecyl)hydroquinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, acidic catalysts, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroquinone derivatives typically results in the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
Bis(1-methyltridecyl)hydroquinone has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity and properties of hydroquinone derivatives . In biology and medicine, hydroquinone derivatives are known for their antioxidant activity and potential therapeutic effects . They are used in the development of drugs for treating various diseases, including cancer and cardiovascular diseases . In industry, hydroquinone derivatives are used as stabilizers and antioxidants in various products .
Mechanism of Action
The mechanism of action of bis(1-methyltridecyl)hydroquinone involves its redox cycling properties. Hydroquinone derivatives can undergo oxidation and reduction reactions, which allow them to act as electron carriers in biological systems . This redox cycling can lead to the generation of reactive oxygen species, which can have both beneficial and harmful effects depending on the context . The molecular targets and pathways involved in the action of hydroquinone derivatives include DNA, proteins, and cellular signaling pathways .
Comparison with Similar Compounds
Bis(1-methyltridecyl)hydroquinone is similar to other hydroquinone derivatives, such as 1,4-benzenediol and 2,5-di-sec-tetradecylbenzene-1,4-diol . These compounds share similar structural features and chemical properties, but differ in the specific substituents attached to the hydroquinone core . The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .
Properties
Molecular Formula |
C34H62O2 |
---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
2,3-di(tetradecan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C34H62O2/c1-5-7-9-11-13-15-17-19-21-23-25-29(3)33-31(35)27-28-32(36)34(33)30(4)26-24-22-20-18-16-14-12-10-8-6-2/h27-30,35-36H,5-26H2,1-4H3 |
InChI Key |
DYMGYNNPBKCPPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)C1=C(C=CC(=C1C(C)CCCCCCCCCCCC)O)O |
Origin of Product |
United States |
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